molecular formula C7H6N4O2 B6164766 2-(9H-purin-9-yl)acetic acid CAS No. 98550-24-4

2-(9H-purin-9-yl)acetic acid

Cat. No.: B6164766
CAS No.: 98550-24-4
M. Wt: 178.15 g/mol
InChI Key: PPVLXVYICMYPNW-UHFFFAOYSA-N
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Description

2-(9H-purin-9-yl)acetic acid is a purine derivative that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-purin-9-yl)acetic acid typically involves the reaction of purine derivatives with acetic acid or its derivatives. One common method involves the controlled basic hydrolysis of N6, N6-dianisoylated ethyl ester derivatives, followed by acidic hydrolysis to afford the desired compound . Another approach uses tert-butyl (6-amino-9H-purin-9-yl)acetate as a starting material, which undergoes anisoylation and subsequent acidic hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the purine ring or the acetic acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the purine ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the purine ring.

Scientific Research Applications

2-(9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a nucleoside analog, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(9H-purin-9-yl)acetic acid can be compared with other purine derivatives, such as:

    Adenine: A fundamental component of nucleic acids, involved in various biological processes.

    Guanine: Another nucleic acid component with roles in genetic information storage and transfer.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

The uniqueness of this compound lies in its structural modification, which imparts distinct chemical and biological properties compared to other purine derivatives .

Properties

CAS No.

98550-24-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-purin-9-ylacetic acid

InChI

InChI=1S/C7H6N4O2/c12-6(13)2-11-4-10-5-1-8-3-9-7(5)11/h1,3-4H,2H2,(H,12,13)

InChI Key

PPVLXVYICMYPNW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)CC(=O)O

Purity

95

Origin of Product

United States

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